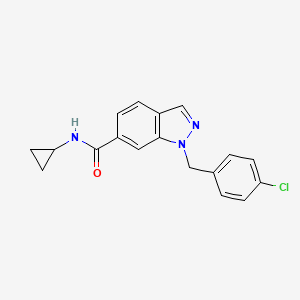
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the late 1990s by Bayer AG and has since been investigated for its use in treating various diseases, including cancer.
Mecanismo De Acción
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 works by inhibiting the activity of two key proteins involved in tumor growth and angiogenesis, RAF and VEGFR. RAF is a protein kinase that is part of the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR is a receptor protein that is involved in angiogenesis, or the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. It has also been shown to inhibit angiogenesis and reduce tumor blood vessel density in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 is that it has been extensively studied in preclinical models of cancer, which has provided a wealth of data on its potential therapeutic effects. However, one limitation is that it has not yet been approved for clinical use in humans, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006. One area of interest is in combination therapy with other cancer drugs, which may enhance its therapeutic effects. Another area of interest is in developing new formulations of the drug that may improve its bioavailability and reduce side effects. Finally, further research is needed to better understand the mechanisms of action of this compound 43-9006 and to identify new targets for cancer therapy.
Métodos De Síntesis
The synthesis of (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromoaniline and 2-pyridinemethanol to form an intermediate product. This intermediate is then reacted with methanesulfonyl chloride to produce the final compound, this compound 43-9006.
Aplicaciones Científicas De Investigación
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. This compound 43-9006 works by inhibiting two key signaling pathways involved in tumor growth and angiogenesis, the RAF/MEK/ERK pathway and the VEGF pathway.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(5-methylpyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-2-7-13(15-8-10)16-19(17,18)9-11-3-5-12(14)6-4-11/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMZTPDRSMJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)

![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)


![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)

![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)